Succinylglycine

Catalog No.
S734298
CAS No.
5694-33-7
M.F
C6H9NO5
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinylglycine

CAS Number

5694-33-7

Product Name

Succinylglycine

IUPAC Name

4-(carboxymethylamino)-4-oxobutanoic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HQESMQVYRAJTEA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)NCC(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)NCC(=O)O

Heme Biosynthesis:

Succinylglycine formation is a byproduct of the first step in the heme biosynthesis pathway, catalyzed by the enzyme Aminolevulinate synthase (ALAS) []. This pathway is crucial for the production of heme, an essential component of red blood cells (hemoglobin) and other vital molecules []. While succinylglycine itself isn't directly involved in subsequent heme synthesis steps, understanding its formation and regulation can provide insights into the overall pathway and potential therapeutic targets for related disorders [, ].

Glycine Metabolism:

Succinylglycine can be further metabolized to glycine by the enzyme succinylglycine decarboxylase. Glycine plays a crucial role in various biological processes, including neurotransmission, protein synthesis, and glutathione synthesis []. Studying succinylglycine metabolism helps researchers understand the regulation of glycine homeostasis and its potential connection to various diseases associated with glycine dysregulation.

Biomarker Potential:

Preliminary research suggests that succinylglycine levels might be altered in certain disease conditions, such as diabetes and some neurological disorders [, ]. However, more extensive studies are needed to validate its potential as a reliable biomarker for diagnosis or disease monitoring.

Succinylglycine is a dipeptide compound formed from the amino acids glycine and succinic acid. It is characterized by the presence of a succinyl group (derived from succinic acid) attached to the amino group of glycine. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways.

Currently, there's limited information on the specific mechanism of action of succinylglycine in biological systems. Its structural similarity to molecules involved in the citric acid cycle (a key metabolic pathway) suggests a potential role, but dedicated research is needed [].

, primarily due to its structure, which allows it to act as both an acid and a base. One of the notable reactions involves its formation from glycine and succinyl-CoA, catalyzed by the enzyme 5-aminolevulinate synthase. The reaction can be summarized as follows:

Glycine+Succinyl CoASuccinylglycine+CoA+CO2\text{Glycine}+\text{Succinyl CoA}\rightarrow \text{Succinylglycine}+\text{CoA}+\text{CO}_2

This reaction is crucial in the biosynthesis of heme, where succinylglycine serves as an intermediate.

Succinylglycine has been studied for its biological activities, particularly in relation to its role in metabolic pathways. It is involved in the synthesis of 5-aminolevulinic acid, a precursor for heme synthesis. Additionally, succinylglycine may exhibit neuroprotective effects and has been investigated for its potential role in mitigating neurodegenerative diseases due to its influence on glycine metabolism .

The synthesis of succinylglycine can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic reaction between glycine and succinyl-CoA, facilitated by 5-aminolevulinate synthase.
  • Chemical Synthesis: Succinylglycine can also be synthesized chemically through peptide coupling techniques, where glycine is activated (e.g., using carbodiimide) and then reacted with succinic acid or its derivatives.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the production of succinylglycine in a controlled manner.

Succinylglycine has several applications across different fields:

  • Biochemistry: It is used as a substrate in studies related to heme biosynthesis and amino acid metabolism.
  • Pharmaceuticals: Research into its neuroprotective properties suggests potential therapeutic applications in treating neurological disorders.
  • Biotechnology: Succinylglycine can be utilized in metabolic engineering to enhance production pathways for valuable biomolecules.

Succinylglycine shares structural similarities with several compounds that play roles in metabolism and biochemical pathways. Here are some similar compounds:

CompoundStructure/FeaturesUnique Aspects
GlycineSimplest amino acid; single hydrogen side chainEssential for protein synthesis; neurotransmitter role
Succinic AcidDicarboxylic acid; involved in the citric acid cycleKey intermediate in energy production
5-Aminolevulinic AcidPrecursor to heme; derived from glycine and succinyl-CoACritical for hemoglobin synthesis
AcetylglycineAcetylated form of glycine; used in peptide synthesisInvolved in various metabolic pathways

Succinylglycine's uniqueness lies in its dual role as both a product of key metabolic reactions and a substrate for further biochemical transformations, particularly within the context of heme biosynthesis.

XLogP3

-1.4

Sequence

G

Wikipedia

4-[(Carboxymethyl)amino]-4-oxobutanoic acid

Dates

Modify: 2023-08-15

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